A Technical Guide to the Basic Properties of 2-(7-Chloro-1H-indol-3-yl)ethanamine Hydrochloride
A Technical Guide to the Basic Properties of 2-(7-Chloro-1H-indol-3-yl)ethanamine Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the fundamental properties of 2-(7-Chloro-1H-indol-3-yl)ethanamine hydrochloride, a halogenated tryptamine derivative of significant interest in neuropharmacological research. Also known as 7-Chlorotryptamine (7-CT), this compound exhibits potent activity as a serotonin receptor agonist and monoamine releasing agent. This guide synthesizes critical data on its chemical identity, physicochemical characteristics, pharmacological profile, and established analytical methodologies. Furthermore, it outlines essential safety protocols and general synthetic considerations relevant to its handling and application in a research environment. The information is structured to provide not only foundational data but also the causal context behind its experimental relevance, empowering researchers to make informed decisions in study design and execution.
Introduction and Chemical Identity
2-(7-Chloro-1H-indol-3-yl)ethanamine belongs to the tryptamine class, a group of monoamine alkaloids that share a core indolethylamine structure. Tryptamines play a crucial role in biochemistry and are precursors for numerous biologically active compounds, including the neurotransmitter serotonin[1]. The introduction of a chlorine atom at the 7-position of the indole ring distinguishes 7-CT from endogenous tryptamines, a modification that significantly alters its pharmacological properties. This substitution enhances its potency and modulates its receptor interaction profile, making it a valuable tool for probing the serotonergic system[2]. As a research chemical, it is typically supplied as a hydrochloride salt to improve its stability and solubility in aqueous media, facilitating its use in a wide range of in vitro and in vivo experimental paradigms[3].
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental for drug development, influencing everything from formulation to bioavailability. The hydrochloride salt of 7-Chlorotryptamine is a pale yellow, crystalline solid under standard conditions[2]. Key quantitative properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-(7-chloro-1H-indol-3-yl)ethanamine;hydrochloride | [2] |
| Synonyms | 7-Chlorotryptamine HCl, 7-CT, PAL-532 | [2] |
| CAS Number | 81868-13-5 | [4] |
| Molecular Formula | C₁₀H₁₁ClN₂ • HCl | [4] |
| Molecular Weight | 231.12 g/mol | [4] |
| Appearance | Pale yellow solid | [2] |
| Solubility | Soluble in Ethanol, DMSO, and DMF | [5][6] |
The salt form is critical for experimental utility. As a hydrochloride salt, the primary amine group is protonated, which typically increases the compound's melting point and enhances its solubility in polar, protic solvents like water and ethanol compared to its freebase form. This property is essential for preparing stock solutions and dosing formulations for pharmacological assays. Researchers should note that solubility in buffered solutions (e.g., PBS) may vary depending on the pH, which dictates the equilibrium between the charged and uncharged species.
Pharmacological Profile
7-Chlorotryptamine is a potent serotonergic agent with a dual mechanism of action: direct receptor agonism and promotion of neurotransmitter release[2].
Mechanism of Action: Serotonin Receptor Agonism
7-CT acts as a full agonist at the serotonin 5-HT₂ₐ receptor, a key target implicated in psychedelic effects, mood regulation, and cognition. It demonstrates high potency with a half-maximal effective concentration (EC₅₀) of 18.8 nM and a maximal efficacy (Eₘₐₓ) of 102% in functional assays[2]. The interaction with this G-protein coupled receptor (GPCR) initiates downstream signaling cascades, primarily through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.
The chlorine substitution at the 7-position is a key structural feature. Structure-activity relationship (SAR) studies on halogenated tryptamines suggest that substitutions on the benzene ring of the indole nucleus can confer selectivity. For instance, fluorination at the 5-, 6-, or 7-positions has been shown to impart selectivity for the 5-HT₂C receptor over the 5-HT₂ₐ and 5-HT₂B subtypes[5][6]. While 7-CT itself is a potent 5-HT₂ₐ agonist, this principle highlights how targeted halogenation can be used to fine-tune the pharmacological profile of tryptamine scaffolds.
Mechanism of Action: Monoamine Releasing Agent
In addition to direct receptor binding, 7-CT is an exceptionally potent serotonin releasing agent (SRA). It induces the reverse transport of serotonin from the presynaptic neuron into the synaptic cleft via the serotonin transporter (SERT). Its potency for serotonin release is remarkably high, with an EC₅₀ value of 8.03 nM in rat brain synaptosomes[2]. This makes it one of the most potent SRAs discovered, surpassed only by a few compounds like 6-fluorotryptamine[2].
Its selectivity for serotonin release is significant. The compound is substantially less potent at releasing norepinephrine (EC₅₀ = 656 nM) and dopamine (EC₅₀ = 1,330 nM), indicating a strong preference for the serotonergic system[2]. This dual action—potent 5-HT₂ₐ agonism and powerful, selective serotonin release—results in a robust and complex amplification of serotonergic signaling, making it a powerful tool for studying conditions where this system is dysregulated.
Analytical Methodologies
Accurate identification and quantification are critical for both preclinical and forensic applications involving novel tryptamines. The primary methods for analyzing tryptamine derivatives are chromatographic, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)[7][8].
Recommended Technique: LC-MS/MS
For quantitative analysis in biological matrices such as plasma, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity[9]. While GC-MS is effective for structural elucidation, it often requires derivatization and can cause thermal degradation of certain tryptamines[10]. LC-MS/MS avoids this issue, allowing for the direct analysis of the parent compound.
A generalized protocol for quantifying a tryptamine analog like 7-CT in plasma is outlined below. This protocol is a self-validating system, incorporating essential steps for quality control.
Example Protocol: Quantification of 7-CT in Rat Plasma via LC-MS/MS
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Objective: To determine the concentration of 7-CT in plasma samples for pharmacokinetic studies.
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Materials:
-
7-Chlorotryptamine hydrochloride standard
-
Internal Standard (IS) (e.g., a deuterated analog)
-
Acetonitrile (ACN), HPLC grade
-
Ascorbic acid
-
Rat plasma (K₂EDTA)
-
LC-MS/MS system with electrospray ionization (ESI) source
-
-
Methodology:
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 7-CT in methanol.
-
Create a calibration curve (e.g., 0.5-100 ng/mL) by spiking blank plasma with the stock solution[9].
-
To 50 µL of plasma sample, calibrator, or quality control (QC) sample, add 10 µL of ascorbic acid solution to prevent oxidative degradation.
-
Add 10 µL of the working Internal Standard solution.
-
-
Protein Precipitation:
-
Add 150 µL of ice-cold acetonitrile to each sample to precipitate plasma proteins[9]. The rationale for using ACN is its efficiency in denaturing proteins while ensuring the analyte remains in the supernatant.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Extraction:
-
Carefully transfer the supernatant to a new 96-well plate or autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water, 5% ACN with 0.1% Formic Acid).
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL onto a C18 analytical column.
-
Employ a gradient elution method with mobile phases consisting of water and acetonitrile, both containing 0.1% formic acid to ensure protonation of the analyte for positive ion mode detection.
-
Set the mass spectrometer to positive ESI mode and monitor at least two multiple reaction monitoring (MRM) transitions for both 7-CT and the IS to ensure specificity[9].
-
-
Data Analysis:
-
Construct the calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.
-
Quantify unknown samples using the regression equation from the calibration curve. The validation should demonstrate acceptable bias (±20%) and imprecision (<20%)[9].
-
-
Synthesis and Safe Handling
General Synthetic Routes
Safety, Handling, and Storage
As a potent bioactive compound, 2-(7-Chloro-1H-indol-3-yl)ethanamine hydrochloride requires careful handling to minimize exposure and ensure laboratory safety.
-
Hazard Identification: This compound is classified as harmful if swallowed and can cause irritation to the eyes, skin, and respiratory system[13]. Some related compounds carry warnings for causing severe skin burns and eye damage[14][15].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling the solid material or its solutions[15].
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder[14][15]. Avoid creating dust. Do not eat, drink, or smoke in the handling area.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[13][15].
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if possible and continue rinsing. Seek immediate medical attention[13][14].
-
Ingestion: If swallowed, rinse mouth and seek immediate medical attention. Do NOT induce vomiting[14][15].
-
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place[14]. Recommended storage temperature is often between +2 to +8 °C to ensure long-term stability[16].
Conclusion
2-(7-Chloro-1H-indol-3-yl)ethanamine hydrochloride is a powerful pharmacological research tool characterized by its dual action as a high-potency 5-HT₂ₐ receptor agonist and a selective serotonin releasing agent. Its distinct physicochemical properties, conferred by its hydrochloride salt form and 7-chloro substitution, make it suitable for a variety of experimental applications. The analytical methods described, particularly LC-MS/MS, provide a robust framework for its reliable quantification in biological systems. Adherence to strict safety protocols is mandatory when working with this compound. This guide provides the foundational knowledge necessary for researchers to effectively and safely incorporate this compound into their studies of the serotonergic system.
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